molecular formula C12H10FN3O B2490453 N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide CAS No. 926248-26-2

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B2490453
CAS No.: 926248-26-2
M. Wt: 231.23
InChI Key: YKGHZEOTRPIFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide: is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorine atom on the phenyl ring, as well as a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide typically involves the reaction of 2-amino-4-fluoroaniline with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-amino-4-chlorophenyl)pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-amino-4-methylphenyl)pyridine-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

    N-(2-amino-4-nitrophenyl)pyridine-2-carboxamide: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGHZEOTRPIFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.